3-(tert-Butyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione
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Overview
Description
3-(tert-Butyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of a tert-butyl group and a methylthio group attached to the triazine ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates in the presence of catalysts. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The triazine ring allows for various substitution reactions, where different functional groups can replace the existing ones.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the triazine ring.
Scientific Research Applications
3-(tert-Butyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and other agrochemicals.
2,4-Diamino-6-chloro-1,3,5-triazine: Used in the production of pharmaceuticals and dyes.
Uniqueness
3-(tert-Butyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups, which impart specific chemical and biological properties
Properties
Molecular Formula |
C8H13N3O2S |
---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
3-tert-butyl-6-methylsulfanyl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2S/c1-8(2,3)11-6(12)9-5(14-4)10-7(11)13/h1-4H3,(H,9,10,12,13) |
InChI Key |
FWRITIJOCHMKJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)NC(=NC1=O)SC |
Origin of Product |
United States |
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